Isofenchlorfos

Overview

Description

Phosphothioates are a class of organophosphorus compounds where one of the non-bridging oxygen atoms in a phosphate group is replaced by a sulfur atom. This modification imparts unique properties to the molecule, making it resistant to nucleases and enhancing its stability in biological systems . Phosphothioates are widely used in various fields, including medicinal chemistry, molecular biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphothioates can be synthesized through several methods. One common approach involves the reaction of thiols with phosphonates, phosphinates, or secondary phosphine oxides under catalytic conditions. For example, a palladium-catalyzed dehydrogenative phosphorylation can be used to couple thiols with H-phosphonates . Another method involves the use of thiophosphate salts, where diethyl phosphite reacts with alkyl halides in the presence of triethylamine and sulfur under microwave irradiation .

Industrial Production Methods: Industrial production of phosphothioates often employs large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of environmentally friendly methods, such as metal-free and ligand-free conditions, is also explored to minimize chemical waste and improve atom economy .

Chemical Reactions Analysis

Types of Reactions: Phosphothioates undergo various chemical reactions, including:

Oxidation: Phosphothioates can be oxidized to form phosphates.

Reduction: They can be reduced to form phosphines.

Substitution: Phosphothioates can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phosphothioates typically yields phosphates, while nucleophilic substitution can produce a variety of organophosphorus compounds .

Scientific Research Applications

Phosphothioates have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphothioates varies depending on their application. In antisense technology, phosphothioate-modified oligonucleotides hybridize with target mRNA, leading to RNase H-mediated degradation of the mRNA or inhibition of translation . The sulfur atom in the phosphothioate linkage enhances the stability of the oligonucleotide and increases its affinity for the target mRNA .

Comparison with Similar Compounds

Phosphothioates are unique due to the presence of a sulfur atom in place of a non-bridging oxygen atom in the phosphate group. This modification distinguishes them from other organophosphorus compounds, such as phosphates and phosphonates . Similar compounds include:

Phosphates: Contain oxygen atoms in the phosphate group.

Phosphonates: Contain carbon-phosphorus bonds instead of sulfur-phosphorus bonds.

Phosphinates: Contain hydrogen-phosphorus bonds instead of sulfur-phosphorus bonds.

Phosphothioates offer enhanced stability and resistance to enzymatic degradation compared to these similar compounds, making them particularly valuable in biological and medicinal applications .

Biological Activity

Isofenchlorfos is an organophosphate compound primarily used as an insecticide and acaricide in agricultural practices. Its biological activity is of significant interest due to its potential impacts on human health and the environment. This article delves into the biological mechanisms, toxicity, and case studies associated with this compound, supported by relevant data tables and research findings.

This compound exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors, which can cause various physiological effects, including muscle paralysis and respiratory failure.

Toxicological Profile

The toxicological profile of this compound has been extensively studied. Key findings include:

- Acute Toxicity : The median lethal dose (LD50) for rats is approximately 15 mg/kg when administered orally, indicating high acute toxicity.

- Chronic Effects : Long-term exposure has been associated with neurotoxic effects, reproductive toxicity, and potential carcinogenicity.

- Environmental Impact : this compound has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation.

Case Studies

Several case studies have highlighted the biological activity and health risks associated with this compound exposure:

-

Case Study: Occupational Exposure

- Population : Agricultural workers exposed to this compound during pesticide application.

- Findings : Increased incidence of neurological symptoms such as headaches, dizziness, and cognitive impairments were reported. AChE levels were significantly lower in exposed individuals compared to controls, confirming enzyme inhibition.

-

Case Study: Environmental Exposure

- Location : Agricultural runoff affecting nearby water bodies.

- Findings : Fish populations exhibited altered behavior and increased mortality rates linked to this compound concentrations in water samples. Histopathological examinations revealed liver damage and gill hyperplasia.

-

Case Study: Human Poisoning Incident

- Incident : A mass poisoning event in a rural community due to improper pesticide storage.

- Findings : Symptoms included nausea, vomiting, respiratory distress, and seizures. Medical evaluations confirmed AChE inhibition in affected individuals, necessitating immediate treatment with atropine and pralidoxime.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Neurotoxicity Studies : Research indicates that chronic exposure can lead to long-lasting neurobehavioral deficits in animal models. Behavioral assessments showed impaired learning and memory functions correlated with AChE inhibition levels.

- Reproductive Toxicity Studies : In rodent models, exposure during gestation resulted in reduced fetal weight and developmental delays. Histological analyses indicated alterations in reproductive organ morphology.

Toxicity Data Summary

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 15 mg/kg |

| AChE Inhibition | Significant at low doses |

| Chronic Exposure Effects | Neurotoxicity, Reproductive toxicity |

Case Study Overview

| Case Study | Population/Location | Key Findings |

|---|---|---|

| Occupational Exposure | Agricultural Workers | Neurological symptoms; AChE inhibition confirmed |

| Environmental Exposure | Aquatic Ecosystem | Fish mortality; liver damage observed |

| Human Poisoning Incident | Rural Community | Mass poisoning; respiratory distress reported |

Properties

CAS No. |

3309-87-3 |

|---|---|

Molecular Formula |

C8H10ClO3PS |

Molecular Weight |

252.66 g/mol |

IUPAC Name |

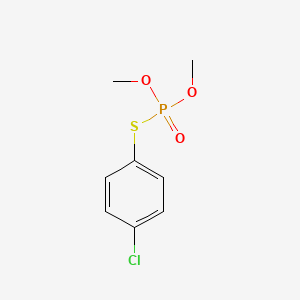

1-chloro-4-dimethoxyphosphorylsulfanylbenzene |

InChI |

InChI=1S/C8H10ClO3PS/c1-11-13(10,12-2)14-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

InChI Key |

MUPYMRJBEZFVMT-UHFFFAOYSA-N |

SMILES |

COP(=O)(OC)SC1=CC=C(C=C1)Cl |

Canonical SMILES |

COP(=O)(OC)SC1=CC=C(C=C1)Cl |

Appearance |

Solid powder |

Key on ui other cas no. |

3309-87-3 |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,2 Dimyristoyl glycero 3 phosphorylcholine 1,2 Ditetradecanoyl glycero 3 phosphocholine 1,2 Ditetradecyl glycero 3 phosphocholine 1,2-Dimyristoyl-glycero-3-phosphorylcholine 1,2-Ditetradecanoyl-glycero-3-phosphocholine 1,2-Ditetradecyl-glycero-3-phosphocholine Dimyristoyllecithin Dimyristoylphosphatidylcholine DMCP DMPC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.